N-dibenzo[b,d]furan-3-yladamantane-1-sulfinamide
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Overview
Description
N-(DIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANESULFINAMIDE: is an organic compound that features a dibenzofuran moiety attached to an adamantane sulfinamide group Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring, while adamantane is a tricyclic hydrocarbon known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(DIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANESULFINAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach involves the following steps:
Formation of Dibenzofuran Derivative: The dibenzofuran core can be synthesized through O-arylation of substituted phenols followed by cyclization of diaryl ethers.
Attachment of Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with the dibenzofuran intermediate.
Sulfinamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(DIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANESULFINAMIDE undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the dibenzofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(DIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANESULFINAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(DIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANESULFINAMIDE involves its interaction with specific molecular targets. The dibenzofuran moiety can intercalate with DNA or interact with enzymes, while the adamantane group provides stability and enhances binding affinity. The sulfinamide group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler analog with similar aromatic properties but lacking the adamantane and sulfinamide groups.
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Sulfinamides: Compounds with sulfinamide groups but different aromatic or aliphatic backbones.
Uniqueness
N-(DIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANESULFINAMIDE is unique due to its combination of a rigid adamantane structure, a versatile dibenzofuran moiety, and a reactive sulfinamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H23NO2S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-dibenzofuran-3-yladamantane-1-sulfinamide |
InChI |
InChI=1S/C22H23NO2S/c24-26(22-11-14-7-15(12-22)9-16(8-14)13-22)23-17-5-6-19-18-3-1-2-4-20(18)25-21(19)10-17/h1-6,10,14-16,23H,7-9,11-13H2 |
InChI Key |
IDSCAIONINBKAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5 |
Origin of Product |
United States |
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